molecular formula C18H15BrClNO3 B4232958 4-chlorobenzyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate

4-chlorobenzyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate

Cat. No. B4232958
M. Wt: 408.7 g/mol
InChI Key: DKLPZAIWOLUGDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chlorobenzyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as CBP-1, and it has been found to have interesting biochemical and physiological effects.

Mechanism of Action

CBP-1 binds to the sigma-1 receptor and modulates its activity. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, protein folding, and lipid metabolism. CBP-1 has been shown to modulate these processes in a dose-dependent manner.
Biochemical and Physiological Effects:
CBP-1 has been found to have interesting biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which are neurotransmitters that play a role in mood regulation. CBP-1 has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

CBP-1 has several advantages for lab experiments. It is a highly specific ligand for the sigma-1 receptor, which allows for precise modulation of its activity. CBP-1 is also stable and can be easily synthesized in large quantities. However, CBP-1 has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of CBP-1. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. CBP-1 has been shown to have neuroprotective effects and could potentially be used to slow or prevent the progression of these diseases. Another future direction is in the study of the sigma-1 receptor and its role in various cellular processes. CBP-1 can be used as a tool to study the function of the sigma-1 receptor and its potential therapeutic applications.

Scientific Research Applications

CBP-1 has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that plays a role in various cellular processes. CBP-1 has been used as a tool to study the function of the sigma-1 receptor and its potential therapeutic applications.

properties

IUPAC Name

(4-chlorophenyl)methyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrClNO3/c19-14-3-7-16(8-4-14)21-10-13(9-17(21)22)18(23)24-11-12-1-5-15(20)6-2-12/h1-8,13H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLPZAIWOLUGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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